molecular formula C18H12Cl2F3N3OS B2543370 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226449-18-8

2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2543370
CAS RN: 1226449-18-8
M. Wt: 446.27
InChI Key: CWLYTJZFVPIQRR-UHFFFAOYSA-N
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Description

The compound of interest, 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, is a structurally complex molecule that appears to be related to various acetamide derivatives with potential biological activity. Although the exact compound is not directly mentioned in the provided papers, they offer insights into similar molecules that can help us understand the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds involves the formation of specific bonds and functional groups that are likely to be relevant to the synthesis of our target compound. For instance, the transformation of 2-(acetamido)-3-(4-chlorophenyl)acrylohydrazide into various imidazolin-5(4H)-ones and thiosemicarbazides, as described in paper , suggests a method that could potentially be adapted for the synthesis of the target compound. This method involves the reaction of aromatic aldehydes or aryl isothiocyanates with an acrylohydrazide precursor.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the orientation of phenyl and heterocyclic rings, as well as the presence of hydrogen bonding in the crystal structure. For example, in the acetamides described in papers and , the orientation of the phenyl ring with respect to the thiazole ring varies slightly, and the molecules are linked via hydrogen bonds forming specific chain patterns in the crystal. These structural features are important for understanding the molecular conformation and potential intermolecular interactions of the target compound.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be inferred from the types of reactions they undergo. The transformation processes described in paper involve the use of aromatic aldehydes and aryl isothiocyanates, indicating that the functional groups present in these molecules are reactive towards nucleophilic substitution and addition reactions. These insights can be applied to predict the reactivity of the target compound's functional groups, such as the imidazole ring and the acetamide moiety.

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of the target compound are not provided, the properties of similar compounds can offer some predictions. The crystalline nature of the compounds in papers and , along with their specific hydrogen bonding patterns, suggest that the target compound may also exhibit solid-state characteristics that influence its melting point, solubility, and stability. The presence of halogens and a trifluoromethyl group in the target compound is likely to affect its polarity, boiling point, and potential biological activity.

Scientific Research Applications

Synthesis and Structural Analysis

Structural Insights and Synthesis Pathways

The study of related compounds, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, reveals the structural complexity and the potential for generating diverse molecular arrays through intermolecular interactions. These interactions facilitate the formation of 3-D arrays crucial for the development of new materials or pharmaceuticals (Boechat et al., 2011).

Antibacterial and Anticancer Applications

Antimicrobial and Antitumor Activities

Compounds synthesized from similar chemical structures have been screened for their antimicrobial activity against different microorganisms, indicating potential uses in developing new antibacterial agents (Mistry, Desai, & Intwala, 2009). Furthermore, derivatives have shown considerable anticancer activity against various cancer cell lines, suggesting avenues for the development of novel antitumor medications (Yurttaş, Tay, & Demirayak, 2015).

Physicochemical Properties

Acidity and Protonation Studies

Investigations into the acidity constants of acetamide derivatives offer insights into their chemical behavior, which is crucial for understanding their interaction with biological systems and their stability in pharmaceutical formulations (Duran & Canbaz, 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were designed as a pharmaceutical or pesticide, it might interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound could include further studies to fully characterize its properties, investigations into its potential uses, and the development of methods for its efficient synthesis .

properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2F3N3OS/c19-13-5-4-10(6-14(13)20)15-8-25-17(28-9-16(24)27)26(15)12-3-1-2-11(7-12)18(21,22)23/h1-8H,9H2,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLYTJZFVPIQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=CN=C2SCC(=O)N)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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